1-(2-Hydroxy-6-methoxyphenyl)ethanone

Description

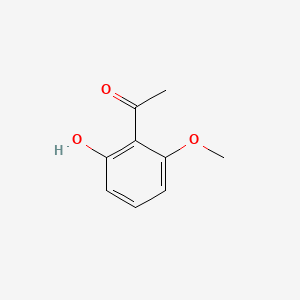

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-6-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)9-7(11)4-3-5-8(9)12-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENLHUMCIOWYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220567 | |

| Record name | 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-23-1 | |

| Record name | 1-(2-Hydroxy-6-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=703-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-6-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-HYDROXY-6-METHOXYPHENYL)ETHAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5VQG8968N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1-(2-Hydroxy-6-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 1-(2-Hydroxy-6-methoxyphenyl)ethanone, a key aromatic ketone also known as 2'-Hydroxy-6'-methoxyacetophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the causality behind experimental choices and integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and 2D-correlational). The narrative emphasizes a self-validating system of analysis, where orthogonal techniques are synergistically employed to build an unambiguous structural assignment, grounded in authoritative data and established spectroscopic principles.

Introduction and Foundational Analysis

This compound (Figure 1) is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its unambiguous structural verification is paramount for ensuring the integrity of subsequent research and development, particularly in fields where precise molecular architecture dictates biological activity or material properties.

The first step in any structural elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, and elemental analysis confirms the elemental composition.

-

Molecular Formula: C₉H₁₀O₃[2]

-

Degree of Unsaturation: A calculation based on the molecular formula ((2C + 2 + N - H - X)/2) yields a value of 5. This indicates the presence of a benzene ring (4 degrees of unsaturation) and one additional double bond, which is accounted for by the ketone's carbonyl group.

This foundational data sets the stage for a detailed spectroscopic investigation to map the connectivity of the atoms.

A Multi-Faceted Spectroscopic Approach: Building the Structure Piece by Piece

No single technique provides the complete structural picture. True confidence in elucidation comes from the confluence of data from multiple, orthogonal analytical methods. Our workflow is designed to first identify functional groups (IR), then determine molecular mass and fragmentation patterns (MS), and finally, to map the precise atomic connectivity (NMR).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

Key Observations:

-

~3400-3200 cm⁻¹ (Broad): This absorption is characteristic of an O-H stretching vibration from a hydroxyl group. The broad nature of this peak is a critical piece of evidence, suggesting the hydroxyl proton is involved in hydrogen bonding. In this molecule, a strong intramolecular hydrogen bond exists between the phenolic hydroxyl group and the adjacent carbonyl oxygen.[3]

-

~1620 cm⁻¹: This intense absorption corresponds to the C=O (carbonyl) stretching of the ketone. The frequency is lower than that of a typical aromatic ketone (~1685 cm⁻¹) due to conjugation with the aromatic ring and, more significantly, the intramolecular hydrogen bond which weakens the C=O bond, shifting its absorption to a lower wavenumber.[4]

-

~1600-1450 cm⁻¹: These absorptions are due to C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ & ~1050 cm⁻¹: These bands are indicative of C-O stretching vibrations, corresponding to the aryl-ether and the phenol C-O bonds, respectively.

The IR spectrum rapidly confirms the presence of the hydroxyl, ketone, methoxy, and aromatic ring functionalities, validating the components suggested by the molecular formula.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern.[5]

-

Molecular Ion (M⁺) Peak: The spectrum shows a clear molecular ion peak at an m/z (mass-to-charge ratio) of 166, confirming the molecular weight of 166.17 g/mol .[2]

-

Key Fragmentation Patterns:

-

m/z 151 (M-15): This prominent peak arises from the loss of a methyl radical (•CH₃), a common fragmentation pathway for methoxy-substituted aromatic compounds.

-

m/z 123 (M-43): This peak corresponds to the loss of an acetyl radical (•COCH₃) via cleavage of the bond between the carbonyl carbon and the aromatic ring. This is a characteristic fragmentation for acetophenones.

-

The fragmentation data strongly supports the presence of both a methoxy group and an acetyl group attached to the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

| Signal (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet | 1H | Ar-OH | The extreme downfield shift is characteristic of a phenolic proton involved in a strong intramolecular hydrogen bond with a carbonyl group, which significantly deshields it.[3] |

| 7.35 | Triplet | 1H | H-4' | This proton is coupled to both H-3' and H-5', resulting in a triplet. Its downfield position is typical for an aromatic proton. |

| 6.45 | Doublet | 1H | H-5' or H-3' | Coupled to the H-4' proton, appearing as a doublet. |

| 6.40 | Doublet | 1H | H-3' or H-5' | Coupled to the H-4' proton, appearing as a doublet. The similar chemical shifts for H-3' and H-5' are expected due to their positions relative to the substituents. |

| 3.90 | Singlet | 3H | -OCH₃ | This singlet integrating to 3 protons is in the typical region for a methoxy group attached to an aromatic ring. |

| 2.60 | Singlet | 3H | -COCH₃ | A singlet integrating to 3 protons in the chemical shift range for a methyl group adjacent to a carbonyl. |

The ¹³C NMR spectrum indicates the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH₃, CH₂, CH, and quaternary (C) carbons.

| Signal (ppm) | Carbon Type | Assignment | Rationale |

| 204.0 | C | C =O | The downfield chemical shift is characteristic of a ketone carbonyl carbon. |

| 162.5 | C | C-2' | Quaternary carbon attached to the hydroxyl group. Its downfield shift is due to the electronegative oxygen. |

| 159.0 | C | C-6' | Quaternary carbon bonded to the methoxy group. |

| 135.0 | CH | C-4' | Aromatic CH carbon. |

| 115.0 | C | C-1' | The quaternary carbon to which the acetyl group is attached. |

| 106.0 | CH | C-5' | Aromatic CH carbon, shifted upfield due to the ortho/para directing effects of the OH and OCH₃ groups. |

| 101.5 | CH | C-3' | Aromatic CH carbon, also shifted upfield. |

| 56.0 | CH₃ | -OC H₃ | Typical chemical shift for a methoxy carbon. |

| 33.0 | CH₃ | -COC H₃ | Chemical shift for a methyl carbon attached to a carbonyl group. |

While 1D NMR provides a list of parts, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) show how they are connected. HMBC reveals correlations between protons and carbons that are 2 or 3 bonds away, which is instrumental in piecing together the molecular skeleton.

Key HMBC Correlations:

-

Acetyl Protons (2.60 ppm) to Carbonyl Carbon (204.0 ppm) and C-1' (115.0 ppm): This definitively proves the acetyl group is attached to the C-1' position of the ring.

-

Methoxy Protons (3.90 ppm) to C-6' (159.0 ppm): This confirms the methoxy group is attached to the C-6' position.

-

Aromatic Proton H-4' (7.35 ppm) to C-2' (162.5 ppm) and C-6' (159.0 ppm): These correlations link the middle of the aromatic ring to the two substituent-bearing carbons, confirming the 1,2,6-substitution pattern.

Conclusion: A Self-Validating Structural Assignment

By systematically integrating data from multiple spectroscopic techniques, we have achieved an unambiguous structural elucidation of this compound.

-

IR confirmed the presence of OH, C=O, OCH₃, and aromatic ring functional groups and provided evidence for strong intramolecular hydrogen bonding.

-

MS confirmed the molecular weight and showed fragmentation patterns consistent with the loss of methyl and acetyl groups.

-

¹H and ¹³C NMR provided a complete census of the hydrogen and carbon environments.

-

2D NMR (HMBC) served as the final arbiter, unequivocally establishing the connectivity of the atoms and confirming the 1-acetyl, 2-hydroxy, 6-methoxy substitution pattern on the benzene ring.

This multi-faceted approach represents a robust and self-validating methodology, ensuring the highest degree of confidence in the final structural assignment, a critical requirement for any advanced scientific or developmental application.

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific equipment used.

4.1 NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire data on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024-2048 scans.

-

HMBC Acquisition: Utilize a standard gradient-selected HMBC pulse sequence, optimized for a J-coupling of 8 Hz to detect 2- and 3-bond correlations.

4.2 Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC inlet.

-

Ionization: Use a standard electron impact (EI) source with an ionization energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and relevant fragments.

4.3 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire at least 16 scans for a good signal-to-noise ratio.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69709, 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032568). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2'-Hydroxy-6'-methoxyacetophenone, TBDMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2'-Hydroxy-6'-methoxyacetophenone, TBDMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24135, 2',6'-Dihydroxy-4'-methoxyacetophenone. Retrieved from [Link]

-

Al-Salahi, R., et al. (2016). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 21(11), 1472. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Boi, S., et al. (2024). Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. Molecules, 29(11), 2533. Retrieved from [Link]

-

ResearchGate. (n.d.). The intramolecular hydrogen bond in ortho-hydroxy acetophenones. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Organic Spectroscopy International. (2015). p-Methoxyacetophenone.....Cock can teach you NMR. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4'-Dihydroxy-3'-methoxyacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

-

Hansen, P. E. (2020). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 25(21), 5038. Retrieved from [Link]

-

Abraham, M. H., et al. (2011). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 13(28), 12844-12851. Retrieved from [Link]

-

Filarowski, A., et al. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3922. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Scribd. (n.d.). Organic Analysis Techniques Guide. Retrieved from [Link]

-

ResearchGate. (2023). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Retrieved from [Link]

- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.

-

eCampusOntario Pressbooks. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2',6'-Dimethoxyacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

da Silva, J. A. M., et al. (2023). Enhancing the Understanding of Aroma Formation during Coffee Roasting Using DHS-GC×GC-TOFMS and Chemometrics. Metabolites, 13(1), 115. Retrieved from [Link]

-

ERIC. (2010). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Journal of Chemical Education. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

Sources

2'-Hydroxy-6'-methoxyacetophenone chemical properties

An In-depth Technical Guide to 2'-Hydroxy-6'-methoxyacetophenone

Authored by a Senior Application Scientist

Introduction

2'-Hydroxy-6'-methoxyacetophenone (CAS No. 703-23-1) is an aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry.[1] Characterized by a hydroxyl group and a methoxy group positioned ortho and meta, respectively, to an acetyl group on a benzene ring, this compound's unique substitution pattern dictates its reactivity and utility. Its structure provides a valuable scaffold for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthesis methodologies, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2'-Hydroxy-6'-methoxyacetophenone is a yellow crystalline powder at room temperature.[1][2] The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen significantly influences its physical properties, such as its melting point and spectroscopic characteristics. A summary of its core physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [4] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 58-60 °C | [1][2][3] |

| Boiling Point | 141 °C at 16 mmHg | [1][2][3] |

| Density | 1.158 g/cm³ | [2][3] |

| pKa (Predicted) | 9.79 ± 0.10 | [2][3] |

| LogP (Estimated) | 2.390 | [2] |

| CAS Number | 703-23-1 | [4] |

| BRN | 1869049 | [2][3] |

Spectroscopic Analysis

The structural confirmation of 2'-Hydroxy-6'-methoxyacetophenone is unequivocally established through a combination of spectroscopic techniques. The data presented here are archetypal for this molecule.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides a clear map of the proton environment. A distinctive feature is the significant downfield shift of the hydroxyl proton, a direct consequence of strong intramolecular hydrogen bonding with the adjacent carbonyl group.

-

δ 13.23 (1H, s): This singlet corresponds to the phenolic hydroxyl (-OH) proton.[1] Its extreme deshielding confirms its involvement in a strong hydrogen bond.

-

δ 7.33 (1H, t, J = 8.0 Hz): A triplet representing the aromatic proton para to the hydroxyl group.[1]

-

δ 6.56 (1H, dd, J = 8.0, 1.0 Hz): A doublet of doublets for one of the aromatic protons ortho to the hydroxyl group.[1]

-

δ 6.39 (1H, dd, J = 8.0, 1.0 Hz): A doublet of doublets for the other aromatic proton, which is ortho to the acetyl group.[1]

-

δ 3.90 (3H, s): This singlet is assigned to the three protons of the methoxy (-OCH₃) group.[1][5]

-

δ 2.67 (3H, s): A singlet corresponding to the three protons of the acetyl (-COCH₃) group.[1][5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum complements the proton data, identifying all nine unique carbon atoms in the molecule.

-

δ 205.1: The carbonyl carbon (C=O) of the ketone.[1]

-

δ 164.6, 161.5: Aromatic carbons directly attached to the oxygen atoms (-C-OH and -C-OCH₃).[1]

-

δ 136.0: The aromatic methine carbon (-CH).[1]

-

δ 111.3, 110.7, 101.1: The remaining aromatic carbons.[1]

-

δ 55.6: The methoxy group carbon (-OCH₃).[1]

-

δ 33.7: The acetyl methyl carbon (-COCH₃).[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule. The position of the carbonyl stretch is particularly informative.

-

~3110 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding.[1]

-

~1623-1630 cm⁻¹: C=O stretching vibration of the ketone.[1][5] The frequency is lower than that of a typical aryl ketone (~1690 cm⁻¹) due to conjugation with the aromatic ring and the strong intramolecular hydrogen bond, which weakens the C=O double bond.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight of the compound.

-

m/z 166 (M⁺): This peak corresponds to the molecular ion, confirming the molecular formula C₉H₁₀O₃.[1]

-

m/z 83: A prominent fragment in the spectrum.[1]

Synthesis Methodologies

The synthesis of 2'-Hydroxy-6'-methoxyacetophenone can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Method 1: Selective Methylation of 2,6-Dihydroxyacetophenone

This is a direct and commonly employed method that involves the selective methylation of one of the two hydroxyl groups of 2,6-dihydroxyacetophenone.[1][3]

Causality and Experimental Rationale

The protocol relies on the differential acidity of the two phenolic protons, though in this symmetrical molecule, statistical mono-methylation is achieved by controlling stoichiometry. A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, forming a phenoxide ion. This nucleophile then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide, in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this transformation. Using one equivalent of the methylating agent favors the formation of the mono-methylated product.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dihydroxyacetophenone (10.00 g) and anhydrous acetone (80 mL).[3] Stir for 5 minutes to dissolve.

-

Base Addition: Add anhydrous potassium carbonate (9.99 g) to the solution and stir for 10 minutes.[3]

-

Methylation: Add dimethyl sulfate (9.12 g) dropwise over 30 minutes using a constant pressure dropping funnel.[3]

-

Reaction: Heat the mixture to reflux and maintain for 6 hours.[3]

-

Work-up: Cool the reaction to room temperature. Carefully adjust the pH to 2 with hydrochloric acid.[3]

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with water and saturated brine.[3]

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography (e.g., petroleum ether:ethyl acetate = 10:1) to yield the pure product.[3]

Method 2: Organometallic Route from 3-Methoxyphenol

An alternative, elegant synthesis involves a directed ortho-metallation strategy, offering excellent regioselectivity.[5]

Causality and Experimental Rationale

This route begins with 3-methoxyphenol. The hydroxyl group must first be protected (e.g., as an ethyl vinyl ether) to prevent it from reacting with the strong base. The protected phenol is then treated with butyllithium (BuLi), which selectively removes a proton at the 2-position (ortho to the protected hydroxyl group), guided by the directing effect of the ether oxygen. The resulting aryllithium species is then transmetallated with zinc chloride (ZnCl₂) to form a more stable and less reactive organozinc compound. This intermediate undergoes a palladium-catalyzed Negishi-type coupling with acetyl chloride to introduce the acetyl group. Finally, acidic work-up removes the protecting group to yield the target molecule. This multi-step process provides the product in a high overall yield of 66%.[5]

Applications in Research and Drug Development

2'-Hydroxy-6'-methoxyacetophenone is not merely a laboratory curiosity; it is a valuable building block for synthesizing a range of compounds with significant biological activity.

-

Flavonoid Synthesis: It is a key starting material for the synthesis of flavonoids, such as 5-methoxyflavone and 5,6-dihydroxyflavone.[1][2][6] Flavonoids are a class of natural products known for their diverse pharmacological properties, including antioxidant and anti-inflammatory effects.

-

Anticancer Agent Development: The molecule has been utilized in the synthesis of novel aminopyrazole compounds.[1][2] These derivatives have been shown to act as inhibitors of Checkpoint kinase 1 (Chk1), a critical enzyme in cell cycle regulation, making them promising candidates for cancer therapy.[1][2] Furthermore, related structures have been explored as potential androgen receptor antagonists.[2]

-

Scaffold for Bioactive Molecules: The hydroxyacetophenone core is present in many natural and synthetic compounds with demonstrated biological potential. While direct data on 2'-Hydroxy-6'-methoxyacetophenone is specific, structurally similar molecules are known to inhibit enzymes like urease, xanthine oxidase, and mTOR, and exhibit antimicrobial properties.[7][8] This highlights the value of this chemical scaffold as a starting point for developing new therapeutic agents.

Conclusion

2'-Hydroxy-6'-methoxyacetophenone is a well-characterized aromatic ketone with a rich chemical profile. Its defined physicochemical properties and unambiguous spectroscopic signature make it a reliable compound for synthetic applications. The availability of robust synthesis protocols, coupled with its proven utility as a precursor to complex flavonoids and potential anticancer agents, solidifies its importance in modern organic synthesis and medicinal chemistry. This guide provides the foundational technical knowledge necessary for researchers to effectively utilize this versatile intermediate in their scientific endeavors.

References

-

2'-Hydroxy-6'-methoxyacetophenone. ChemBK. [Link]

-

Mincheva, Z., Velkov, J., Boireau, G., Barry, J., & Fugier, C. (1995). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. Synthetic Communications, 25(2), 149-155. ResearchGate. [Link]

-

2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135. PubChem. [Link]

-

Preparation of hydroxyacetophenones via the Fries rearrangement. A: General scheme of the Fries rearrangement of aromatic esters.... ResearchGate. [Link]

Sources

- 1. 2'-HYDROXY-6'-METHOXYACETOPHENONE | 703-23-1 [chemicalbook.com]

- 2. 2'-HYDROXY-6'-METHOXYACETOPHENONE CAS#: 703-23-1 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2 -Hydroxy-6 -methoxyacetophenone 97 703-23-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 2 -Hydroxy-6 -methoxyacetophenone 97 703-23-1 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Hydroxy-6-methoxyacetophenone (CAS: 703-23-1)

This guide offers a comprehensive technical overview of 2-Hydroxy-6-methoxyacetophenone, a significant aromatic ketone for professionals in research, and pharmaceutical development. This document delves into its chemical and physical properties, spectroscopic profile, synthesis methodologies, and its applications as a pivotal intermediate in the synthesis of various organic compounds.

Chemical Identity and Physical Properties

2-Hydroxy-6-methoxyacetophenone, with the CAS number 703-23-1, is a substituted aromatic ketone. Its structure is characterized by an acetophenone core with a hydroxyl group at the 2-position and a methoxy group at the 6-position of the phenyl ring.[1] This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group is a key feature influencing its properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | |

| Appearance | Light yellow to yellow crystalline powder | [1][3] |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | 141 °C at 16 mmHg | [1] |

| CAS Number | 703-23-1 | |

| InChI Key | UENLHUMCIOWYQN-UHFFFAOYSA-N | |

| SMILES | COc1cccc(O)c1C(C)=O |

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 2-Hydroxy-6-methoxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The spectrum of 2-Hydroxy-6-methoxyacetophenone typically exhibits distinct signals for the aromatic protons, the methoxy group protons, the acetyl group protons, and the phenolic hydroxyl proton. The downfield shift of the hydroxyl proton is indicative of strong intramolecular hydrogen bonding.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the acetyl group characteristically appears at a significant downfield shift.

A representative, though not explicitly assigned, set of ¹³C NMR data for a similar methoxyacetophenone structure shows signals for the carbonyl carbon, aromatic carbons, and the methyl carbons of the acetyl and methoxy groups.[4] For 2-methoxyacetophenone, characteristic peaks are observed for the carbonyl, aromatic, and methyl carbons.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxy-6-methoxyacetophenone displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 2500-3500 cm⁻¹ is typically observed for the O-H stretching of the intramolecularly hydrogen-bonded phenolic hydroxyl group. A strong absorption band around 1620-1640 cm⁻¹ is attributed to the C=O stretching of the conjugated ketone. Bands corresponding to C-O stretching of the methoxy group and aromatic C-H and C=C stretching are also present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 2-Hydroxy-6-methoxyacetophenone is expected to show a molecular ion peak (M⁺) at m/z 166.

Proposed Fragmentation Pathway:

The fragmentation of the molecular ion is a key indicator of its structure. Common fragmentation patterns for ketones involve cleavage of the bonds adjacent to the carbonyl group.[5][6]

Caption: Proposed major fragmentation pathways for 2-Hydroxy-6-methoxyacetophenone in EI-MS.

Synthesis of 2-Hydroxy-6-methoxyacetophenone

Several synthetic routes have been developed for the preparation of 2-Hydroxy-6-methoxyacetophenone, each with its own advantages and considerations.

Selective O-Methylation of 2,6-Dihydroxyacetophenone

A common and efficient method involves the selective mono-methylation of 2,6-dihydroxyacetophenone. The challenge in this synthesis is to achieve methylation of only one of the two hydroxyl groups. This can be controlled by careful selection of the methylating agent, base, and reaction conditions.

Reaction Scheme:

Caption: Synthesis of 2-Hydroxy-6-methoxyacetophenone via selective O-methylation.

Detailed Experimental Protocol:

This protocol is adapted from a general procedure for the methylation of dihydroxyacetophenones.[3]

Materials:

-

2,6-Dihydroxyacetophenone

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,6-dihydroxyacetophenone (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add anhydrous potassium carbonate (1.1 eq) to the solution and stir the suspension.

-

Add dimethyl sulfate (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-Hydroxy-6-methoxyacetophenone.

Causality in Experimental Choices:

-

Potassium Carbonate as a Base: A mild base like K₂CO₃ is used to selectively deprotonate the more acidic phenolic hydroxyl group, facilitating mono-methylation and minimizing the formation of the di-methylated byproduct.

-

Acetone as Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

-

Stoichiometry of Reagents: Using a slight excess of the methylating agent ensures complete conversion of the starting material, while a large excess is avoided to prevent di-methylation.

Organometallic Synthesis Route

An alternative approach involves an organometallic route starting from 3-methoxyphenol. This method offers a different synthetic strategy and can be advantageous in certain contexts.

Reaction Scheme:

Caption: Organometallic synthesis of 2-Hydroxy-6-methoxyacetophenone.

This method involves the protection of the hydroxyl group of 3-methoxyphenol, followed by directed ortho-metalation, transmetalation to an organozinc species, and subsequent palladium-catalyzed acylation.

Applications in Research and Drug Development

2-Hydroxy-6-methoxyacetophenone is a valuable building block in organic synthesis, particularly for the preparation of flavonoids and other biologically active molecules.[7]

Synthesis of Flavonoids

Flavonoids are a class of natural products with a wide range of pharmacological activities. 2-Hydroxy-6-methoxyacetophenone serves as a key precursor for the synthesis of various substituted flavones. For instance, it has been utilized in the synthesis of 5-methoxyflavone.[7]

Intermediate for Pharmaceutical Agents

The structural motif of 2-Hydroxy-6-methoxyacetophenone is present in or can be elaborated to form various compounds with potential therapeutic applications. Its derivatives have been investigated for their biological activities, although comprehensive data on the parent compound is limited. Structurally related acetophenones have shown a range of biological effects, including antioxidant and anti-inflammatory properties.[8][9] For example, 2',4',6'-trihydroxy-α-p-methoxyphenylacetophenone has demonstrated potent anti-inflammatory properties.[10] While not a direct measure of the title compound's activity, this suggests that the substituted acetophenone scaffold is a promising area for drug discovery.

Safety and Handling

2-Hydroxy-6-methoxyacetophenone is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Hydroxy-6-methoxyacetophenone is a versatile and important chemical intermediate with well-defined physical and spectroscopic properties. The synthetic routes to this compound, particularly selective O-methylation and organometallic strategies, are well-established, providing researchers with reliable methods for its preparation. Its primary value in the scientific community lies in its utility as a precursor for the synthesis of flavonoids and other potentially bioactive molecules. This guide provides a solid foundation of technical information to support the research and development endeavors of scientists working with this compound.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ChemBK. (n.d.). 2'-Hydroxy-6'-methoxyacetophenone. Retrieved from [Link]

-

PubMed. (2000). Anti-inflammatory activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58). Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2',4'-Dihydroxy-6'-methoxyacetophenone (HMDB0041270). Retrieved from [Link]

-

PubChem. (n.d.). 2',6'-Dihydroxy-4'-methoxyacetophenone. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-DIHYDROXY-4-METHOXY-ACETOPHENONE-2-O-BETA-D-RUTINOSIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed Central (PMC). (2022, June 22). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Retrieved from [Link]

Sources

- 1. 2'-HYDROXY-6'-METHOXYACETOPHENONE CAS#: 703-23-1 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. uni-saarland.de [uni-saarland.de]

- 7. 2′-羟基-6′-甲氧基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 2'-Hydroxy-6'-methoxyacetophenone, 97% | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to the Synthesis of 1-(2-Hydroxy-6-methoxyphenyl)ethanone from Resorcinol

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(2-Hydroxy-6-methoxyphenyl)ethanone, a valuable chemical intermediate, starting from the readily available precursor, resorcinol. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering field-proven insights and robust methodologies.

Introduction: The Significance of this compound

This compound, also known as 2'-Hydroxy-6'-methoxyacetophenone, is a key building block in the synthesis of a variety of more complex organic molecules. Its structural features, including a nucleophilic phenolic hydroxyl group and a reactive ketone, make it a versatile precursor for the construction of heterocyclic compounds, such as flavones and chromones, which are classes of compounds with significant biological and pharmaceutical activities. An efficient and selective synthetic route from an inexpensive starting material like resorcinol is therefore of considerable interest.

Synthetic Strategy: A Two-Step Approach from Resorcinol

While several synthetic strategies could be envisioned for the transformation of resorcinol to this compound, a direct acylation of resorcinol followed by selective methylation presents significant challenges in controlling regioselectivity. A more robust and higher-yielding approach involves a two-step sequence:

-

Selective Mono-methylation of Resorcinol: The first step focuses on the selective methylation of one of the two hydroxyl groups of resorcinol to yield 3-methoxyphenol (resorcinol monomethyl ether). This transformation is crucial for directing the subsequent acylation to the desired position.

-

Ortho-selective Acylation of 3-Methoxyphenol: The second step involves the introduction of an acetyl group at the position ortho to the remaining hydroxyl group of 3-methoxyphenol. An organometallic approach provides excellent regiocontrol for this key transformation.

This two-step pathway, illustrated below, offers a reliable and scalable method for the synthesis of the target molecule.

Caption: Overall synthetic workflow from Resorcinol to the target product.

PART 1: Selective Mono-methylation of Resorcinol to 3-Methoxyphenol

The selective mono-methylation of resorcinol is a critical step that leverages the differential reactivity of the two hydroxyl groups under controlled conditions. The use of a phase-transfer catalyst has been shown to significantly improve the yield and selectivity of this reaction.[1]

Causality Behind Experimental Choices:

The choice of dimethyl sulfate as the methylating agent is based on its high reactivity and commercial availability. The reaction is performed in a biphasic toluene-water system with sodium hydroxide as the base. The base deprotonates the phenolic hydroxyl groups of resorcinol, forming the more nucleophilic phenoxide ions. The challenge lies in preventing di-methylation. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is employed to facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the dimethyl sulfate resides, thereby promoting a controlled reaction at the interface and enhancing the rate of the desired mono-methylation.[1] The reaction temperature is maintained at 80°C to ensure a reasonable reaction rate without promoting undesired side reactions.[2]

Experimental Protocol: Synthesis of 3-Methoxyphenol

Materials:

-

Resorcinol (11.0 g, 0.1 mol)

-

Tetrabutylammonium bromide (TBAB) (0.5 g)

-

Toluene (50 mL)

-

2 M Sodium hydroxide solution (50 mL)

-

Dimethyl sulfate (15.1 g, 0.12 mol)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add resorcinol (11.0 g), tetrabutylammonium bromide (0.5 g), toluene (50 mL), and 2 M sodium hydroxide solution (50 mL).[1]

-

Heat the mixture to 80°C with stirring.[2]

-

Slowly add dimethyl sulfate (15.1 g) dropwise to the reaction mixture over a period of 30 minutes.[2]

-

After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours.[2]

-

Cool the reaction mixture to room temperature and carefully adjust the pH to weakly acidic with glacial acetic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with toluene (25 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

The crude product can be purified by vacuum distillation to yield pure 3-methoxyphenol.[2]

| Parameter | Value | Reference |

| Starting Material | Resorcinol | [1][2] |

| Methylating Agent | Dimethyl Sulfate | [1][2][3] |

| Base | Sodium Hydroxide | [1] |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | [1] |

| Solvent System | Toluene-Water | [1][2] |

| Reaction Temperature | 80°C | [2] |

| Reaction Time | 8 hours | [2] |

| Typical Yield | ~66% | [2] |

Table 1: Summary of optimized conditions for the selective mono-methylation of resorcinol.

PART 2: Ortho-selective Acylation of 3-Methoxyphenol

The introduction of the acetyl group at the C2 position of 3-methoxyphenol requires a highly selective method to avoid acylation at other positions on the electron-rich aromatic ring. A direct Friedel-Crafts acylation is likely to yield a mixture of isomers. An organometallic approach, involving a directed ortho-metallation, offers a superior level of control.[4]

Causality Behind Experimental Choices:

This strategy involves the protection of the acidic phenolic proton to allow for a clean ortho-lithiation. Ethyl vinyl ether is used as a protecting group for the hydroxyl function. The protected 3-methoxyphenol is then treated with butyllithium, a strong base, which selectively removes a proton from the C2 position, directed by the methoxy group. The resulting aryllithium species is then transmetallated with zinc chloride to form a more stable and less reactive organozinc compound. This organozinc reagent undergoes a palladium-catalyzed cross-coupling reaction with acetyl chloride to introduce the acetyl group specifically at the C2 position. The final step is the deprotection of the hydroxyl group under acidic conditions to yield the target molecule.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methoxyphenol

-

Ethyl vinyl ether

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Zinc chloride (ZnCl₂) solution in ether

-

Acetyl chloride (AcCl)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Toluene

-

Hydrochloric acid (HCl)

-

Ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

This procedure is based on the organometallic route described by Mincheva et al. and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4]

-

Protection of 3-Methoxyphenol: Protect the hydroxyl group of 3-methoxyphenol with ethyl vinyl ether according to standard procedures to form 1-ethoxyethyl-3-methoxyphenyl ether.

-

Ortho-lithiation and Transmetallation:

-

To a solution of the protected 3-methoxyphenol in anhydrous THF at room temperature, add a solution of n-BuLi in hexanes dropwise. Stir the resulting yellow solution for 2 hours.[4]

-

To this solution, add a solution of ZnCl₂ in ether dropwise with stirring. Continue stirring for 1 hour to ensure complete formation of the organozinc compound.[4]

-

-

Palladium-Catalyzed Acylation:

-

Cool the reaction mixture to 0°C.

-

In a separate flask, prepare a mixture of Pd(PPh₃)₂Cl₂ in toluene.

-

Add THF, acetyl chloride, and the palladium catalyst mixture to the organozinc solution.[4]

-

-

Deprotection and Work-up:

-

After the reaction is complete (monitored by TLC), quench the reaction by the dropwise addition of dilute HCl in methanol.

-

Add brine and ether, and separate the organic layer.

-

Extract the aqueous layer with ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to afford this compound as a crystalline solid.[4]

| Parameter | Value | Reference |

| Starting Material | 3-Methoxyphenol | [4] |

| Key Reagents | n-BuLi, ZnCl₂, Acetyl Chloride | [4] |

| Catalyst | Pd(PPh₃)₂Cl₂ | [4] |

| Key Steps | Protection, Ortho-lithiation, Transmetallation, Acylation, Deprotection | [4] |

| Typical Overall Yield | ~66% (from 3-methoxyphenol) | [4] |

Table 2: Key parameters for the ortho-selective acylation of 3-methoxyphenol.

Conclusion

The synthesis of this compound from resorcinol is efficiently achieved through a two-step sequence involving the selective mono-methylation of resorcinol to 3-methoxyphenol, followed by a directed ortho-acylation. This approach provides a high degree of regioselectivity and results in good overall yields. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to equip researchers with the necessary information to successfully perform this synthesis in a laboratory setting.

References

-

Mincheva, Z., Velkov, J., Boireau, G., Barry, J., & Fugier, C. (1995). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. Synthetic Communications, 25(2), 149-155. Retrieved from [Link]

Sources

A Deep Dive into the Spectroscopic Signature of 2'-Hydroxy-6'-methoxyacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Structural Significance of 2'-Hydroxy-6'-methoxyacetophenone

2'-Hydroxy-6'-methoxyacetophenone, with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , is a substituted acetophenone featuring both a hydroxyl and a methoxy group on the aromatic ring, ortho to the acetyl group.[1][2] This unique substitution pattern gives rise to distinct electronic and steric effects that are directly reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the molecule's identity, assessing its purity, and elucidating its role in various chemical transformations. This guide will walk you through the expected NMR, IR, and MS data, providing the scientific rationale behind the predicted spectral features.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 2'-Hydroxy-6'-methoxyacetophenone, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the acetyl methyl protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the acetyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | ~12.0 - 13.0 | Singlet (broad) | - | 1H |

| H-5' | ~7.30 | Triplet | ~8.0 | 1H |

| H-3' | ~6.40 | Doublet | ~8.0 | 1H |

| H-4' | ~6.20 | Doublet | ~8.0 | 1H |

| -OCH₃ | ~3.90 | Singlet | - | 3H |

| -COCH₃ | ~2.60 | Singlet | - | 3H |

Causality Behind the Chemical Shifts:

-

Hydroxyl Proton: The significant downfield shift of the hydroxyl proton is a hallmark of strong intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl group. This deshielding effect is a key diagnostic feature.

-

Aromatic Protons: The electron-donating hydroxyl and methoxy groups cause a general upfield shift of the aromatic protons compared to unsubstituted acetophenone. The H-5' proton, situated between the two electron-donating groups, is expected to be the most deshielded of the aromatic protons. The H-3' and H-4' protons will be shifted further upfield.

-

Methoxy and Acetyl Protons: The methoxy and acetyl protons are expected to appear as sharp singlets at their characteristic chemical shifts.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon-13 NMR spectrum will provide a detailed map of the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~204 |

| C-2' | ~165 |

| C-6' | ~162 |

| C-4' | ~135 |

| C-1' | ~110 |

| C-5' | ~105 |

| C-3' | ~101 |

| -OCH₃ | ~56 |

| -COCH₃ | ~32 |

Expert Insights on Carbon Chemical Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield chemical shift, typical for ketones.

-

Aromatic Carbons: The carbons directly attached to the oxygen atoms (C-2' and C-6') will be the most deshielded among the aromatic carbons due to the electronegativity of oxygen. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2'-Hydroxy-6'-methoxyacetophenone in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For enhanced solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, though this will alter the chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to encompass all expected proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ a sufficient number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Diagram of NMR Workflow

Caption: A streamlined workflow for NMR analysis.

II. Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum (KBr Pellet or ATR)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Intramolecular H-bonded) | 3200 - 2500 | Broad, Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Aryl Ketone, H-bonded) | 1640 - 1620 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1280 - 1200 | Strong |

| C-O Stretch (Phenol) | 1200 - 1150 | Strong |

Authoritative Interpretation of IR Absorptions:

-

O-H Stretch: The broad and shifted O-H stretching vibration is a direct consequence of the strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This is a highly diagnostic peak.

-

C=O Stretch: The carbonyl stretching frequency is expected to be lower than that of a typical aryl ketone (around 1690 cm⁻¹) due to the intramolecular hydrogen bonding, which weakens the C=O double bond.[4]

-

C-O Stretches: Strong absorptions corresponding to the aryl ether and phenolic C-O stretching vibrations will be prominent in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Diagram of IR Spectroscopy Workflow

Caption: The process flow for IR spectral analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z 166. This peak corresponds to the intact molecule with the loss of one electron. Its presence confirms the molecular weight of the compound.

-

Key Fragmentation Peaks:

-

m/z 151 (M-15)⁺: This prominent peak arises from the loss of a methyl radical (•CH₃) from the acetyl group, a characteristic fragmentation of methyl ketones. This is often the base peak.

-

m/z 123 (M-43)⁺: This peak results from the loss of an acetyl radical (•COCH₃).

-

m/z 135: This fragment can arise from the loss of a methoxy radical (•OCH₃) followed by rearrangement.

-

Trustworthy Fragmentation Analysis:

The fragmentation of 2'-Hydroxy-6'-methoxyacetophenone under EI conditions is expected to be dominated by cleavages adjacent to the carbonyl group and the aromatic ring. The stability of the resulting fragments will dictate the relative intensities of the peaks in the mass spectrum. The loss of the methyl group to form a stable acylium ion is a particularly favorable pathway for methyl ketones.[5]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

Diagram of Mass Spectrometry Logic

Caption: Logical flow of a mass spectrometry experiment.

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and MS provides a powerful and comprehensive analytical toolkit for the unambiguous identification and characterization of 2'-Hydroxy-6'-methoxyacetophenone. The predicted spectroscopic data presented in this guide, grounded in established principles and data from analogous compounds, offers a reliable reference for researchers. The intramolecular hydrogen bonding between the 2'-hydroxyl group and the acetyl carbonyl is a dominant feature that significantly influences the spectroscopic properties of this molecule, providing a unique and readily identifiable signature. This guide empowers scientists to confidently interpret their analytical data and ensure the quality and integrity of their research materials.

References

-

INDOFINE Chemical Company, Inc. (n.d.). 2'-HYDROXY-6'-METHOXYACETOPHENONE. Retrieved January 7, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2023, October 30). Mass Spectrometry - Fragmentation Patterns. Retrieved January 7, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2′-羟基-6′-甲氧基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2'-HYDROXY-6'-METHOXYACETOPHENONE | 703-23-1 | INDOFINE Chemical Company [indofinechemical.com]

- 4. Spectroscopic and theoretical studies of some 2‑(methoxy)‑2‑[(4‑substituted)‑phenylsulfanyl]‑(4′‑substituted) acetophenones-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 5. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

A Comprehensive Technical Guide to the Physical Properties of 2-Hydroxy-6-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of the key physical properties of 2-Hydroxy-6-methoxyacetophenone, specifically its melting and boiling points. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering not only precise data but also a thorough understanding of the experimental methodologies and the underlying scientific principles that govern these characteristics. The protocols detailed herein are designed to ensure accuracy and reproducibility, forming a self-validating system for the characterization of this and similar chemical entities.

Introduction to 2-Hydroxy-6-methoxyacetophenone

2-Hydroxy-6-methoxyacetophenone, with the CAS number 703-23-1, is a substituted aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its molecular structure, featuring a hydroxyl group, a methoxy group, and an acetyl group on a benzene ring, gives rise to specific physical and chemical properties that are crucial for its application and handling. An accurate determination of its physical constants, such as melting and boiling points, is fundamental for its identification, purity assessment, and the design of synthetic routes and formulations.

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (carbonyl and methoxy oxygens) in proximity on the aromatic ring allows for the formation of a strong intramolecular hydrogen bond. This structural feature significantly influences its physical properties, particularly its melting and boiling points, by affecting how the molecules interact with each other in the solid and liquid states.

Physical Properties of 2-Hydroxy-6-methoxyacetophenone

The melting and boiling points of 2-Hydroxy-6-methoxyacetophenone are critical parameters for its characterization. The following table summarizes the experimentally determined values from various reputable sources.

| Physical Property | Value | References |

| Melting Point | 58-60 °C | [1][2][3] |

| 56-59 °C | [4] | |

| 55.0-61.0 °C | [5][6] | |

| 57-59 °C | [7][8] | |

| Boiling Point | 141 °C at 16 mmHg | [1][2][3] |

Note: The boiling point is reported at a reduced pressure of 16 mmHg, indicating that the compound may be susceptible to decomposition at its atmospheric boiling point.

Scientific Principles Governing Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions into a liquid, and the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to vaporization. These phase transitions are governed by the strength of intermolecular forces.[9][10][11]

For 2-Hydroxy-6-methoxyacetophenone, the key intermolecular and intramolecular forces at play include:

-

Intramolecular Hydrogen Bonding: The hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.[12] This internal bonding reduces the ability of the hydroxyl group to participate in intermolecular hydrogen bonding, which can affect its physical properties compared to isomers where such intramolecular bonding is not possible.

-

Dipole-Dipole Interactions: The polar carbonyl and methoxy groups create permanent dipoles, leading to attractive dipole-dipole forces between molecules.

-

Van der Waals Forces: These are weak, temporary forces that exist between all molecules and increase with molecular size and surface area.

The melting point is also influenced by how well the molecules pack into a crystal lattice.[3][7] Symmetrical molecules tend to pack more efficiently, resulting in higher melting points. Impurities can disrupt the crystal lattice, leading to a lower and broader melting point range, a phenomenon known as melting point depression.[13][14]

The boiling point is primarily determined by the strength of intermolecular forces that must be overcome for molecules to escape into the vapor phase.[9][10] The reduced pressure boiling point determination is a common practice for compounds that are thermally unstable at higher temperatures.[15]

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting and boiling points of 2-Hydroxy-6-methoxyacetophenone.

Melting Point Determination using the Capillary Method

This method is a standard and reliable technique for determining the melting point of a crystalline solid.[16][17][18]

Objective: To determine the melting point range of a sample of 2-Hydroxy-6-methoxyacetophenone.

Materials and Equipment:

-

2-Hydroxy-6-methoxyacetophenone sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Mortar and pestle (if the sample is not a fine powder)

-

Spatula

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Sample Preparation:

-

Ensure the 2-Hydroxy-6-methoxyacetophenone sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A packed sample height of 2-3 mm is ideal.[4][19]

-

-

Melting Point Measurement (using a digital apparatus):

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the plateau temperature to approximately 10-15°C below the expected melting point (around 45-50°C).

-

Set the heating ramp rate to 1-2°C per minute to ensure thermal equilibrium.[16][19]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid is observed (T1).

-

Continue heating and record the temperature at which the last solid crystal melts completely (T2).

-

The melting point is reported as the range T1 - T2.

-

Perform the measurement in triplicate for accuracy and reproducibility.

-

Causality Behind Experimental Choices:

-

A fine powder ensures uniform heating.

-

A small sample size and slow heating rate are crucial for accurate determination of the melting range, as they allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Reporting a melting range rather than a single point provides information about the purity of the sample; pure compounds typically have a sharp melting range of 1-2°C.[13][14]

Workflow for Melting Point Determination:

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination at Reduced Pressure (Siwoloboff Method)

Given that the boiling point of 2-Hydroxy-6-methoxyacetophenone is reported at reduced pressure, this micro-method is highly suitable as it requires a small sample volume and can be adapted for vacuum conditions.[1][20][21]

Objective: To determine the boiling point of 2-Hydroxy-6-methoxyacetophenone at a specified reduced pressure.

Materials and Equipment:

-

2-Hydroxy-6-methoxyacetophenone sample (liquid or molten)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with high-boiling oil or a programmable heating block)

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Rubber tubing and adapters

Procedure:

-

Apparatus Setup:

-

Place a small amount (a few drops) of the 2-Hydroxy-6-methoxyacetophenone sample into the fusion tube.

-

Place the capillary tube, with its sealed end up, inside the fusion tube containing the sample.

-

Attach the fusion tube to the thermometer using a rubber band or a wire, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached tube into the heating bath (e.g., Thiele tube).

-

Connect the apparatus to a vacuum source and a manometer to monitor the pressure.

-

-

Boiling Point Measurement:

-

Evacuate the system to the desired pressure (e.g., 16 mmHg).

-

Begin heating the bath gently and stir continuously.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the sample is boiling.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[1]

-

Record this temperature and the corresponding pressure from the manometer.

-

Repeat the measurement to ensure accuracy.

-

Causality Behind Experimental Choices:

-

The Siwoloboff method is ideal for small sample quantities and for substances that may decompose at their atmospheric boiling point.

-

The principle of this method relies on the vapor pressure of the liquid equaling the external pressure. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure. As the liquid cools, the point at which the liquid is drawn back into the capillary is when the external pressure becomes greater than the vapor pressure of the liquid, providing a precise boiling point measurement.

Workflow for Reduced Pressure Boiling Point Determination:

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Safety Considerations

2-Hydroxy-6-methoxyacetophenone may cause skin and serious eye irritation, and may cause respiratory irritation.[22][23] It is essential to handle this compound in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[22][23] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[22][24]

Conclusion

The accurate determination of the melting and boiling points of 2-Hydroxy-6-methoxyacetophenone is a fundamental aspect of its chemical characterization. This guide has provided not only the established physical constants but also the detailed experimental protocols necessary for their verification. By understanding the underlying scientific principles and adhering to meticulous experimental technique, researchers can ensure the integrity of their data, which is paramount in the fields of chemical synthesis and drug development. The methodologies and insights presented herein are intended to empower scientists with the expertise to confidently and accurately characterize this and other valuable chemical compounds.

References

-

Chemistry LibreTexts. (2022, April 7). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). 2'-HYDROXY-6'-METHOXYACETOPHENONE. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

-

Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method. Retrieved from [Link]

-